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Compound of Interest

Compound Name: 15-epi Travoprost

Cat. No.: B585541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of travoprost, a prostaglandin F2α analogue widely used in the treatment of

glaucoma and ocular hypertension. The document places a particular focus on the disposition

of travoprost and its epimers, offering valuable insights for researchers and professionals

involved in drug development and ophthalmic pharmacology.

Introduction
Travoprost is an isopropyl ester prodrug that effectively lowers intraocular pressure (IOP) by

increasing the uveoscleral outflow of aqueous humor.[1][2] Upon topical administration to the

eye, it undergoes rapid hydrolysis by corneal esterases to its biologically active free acid,

travoprost acid.[3] The stereochemistry of travoprost is crucial for its pharmacological activity,

and the presence of its epimers can influence its efficacy and safety profile. Understanding the

comparative pharmacokinetics and metabolism of these stereoisomers is therefore of

significant interest.

Pharmacokinetics
The pharmacokinetic profile of travoprost has been primarily characterized by the systemic

exposure to its active metabolite, travoprost free acid.
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Following topical ocular administration, travoprost is absorbed through the cornea. The ester

prodrug formulation enhances its penetration into the aqueous humor.[4] Peak plasma

concentrations of travoprost free acid are typically low and are reached within 30 minutes of

administration.[4][5] Due to rapid systemic clearance, there is no significant accumulation of the

drug with once-daily dosing.

Metabolism
The metabolic pathway of travoprost is a multi-step process initiated in the eye and continued

systemically.

Ocular Metabolism: The primary metabolic step occurs in the cornea, where esterases

hydrolyze the isopropyl ester of travoprost to form the active travoprost free acid.[3]

Systemic Metabolism: Once in the systemic circulation, travoprost free acid undergoes

extensive metabolism to inactive metabolites primarily through three pathways:

Beta-oxidation of the α (carboxylic acid) chain, leading to the formation of 1,2-dinor and

1,2,3,4-tetranor analogs.[3][5][6]

Oxidation of the 15-hydroxyl group.[3][5][6]

Reduction of the 13,14 double bond.[3][5][6]

Excretion
The inactive metabolites of travoprost are primarily excreted via the kidneys. The elimination of

travoprost free acid from plasma is rapid, with levels generally falling below the limit of

quantification within one hour of dosing.[4][5]

Pharmacokinetics of Travoprost Epimers
Detailed pharmacokinetic data specifically comparing travoprost and its epimers, such as the

15-epi-travoprost, are not extensively available in publicly accessible literature. The synthesis

of the (15S)-epi isomer has been described, indicating its relevance as a potential impurity or

metabolite.[6] However, dedicated studies evaluating its absorption, distribution, metabolism,

and excretion profile in comparison to the parent drug are lacking. It is hypothesized that
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epimerization at the C-15 position could influence the rate of metabolism and the affinity for the

FP receptor, thereby altering the pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Pharmacokinetic Parameters for Travoprost Free Acid in Humans

Parameter Value Reference(s)

Tmax (Time to Peak Plasma

Concentration)
~30 minutes [4][5]

Cmax (Peak Plasma

Concentration)

0.018 ± 0.007 ng/mL (range:

0.01 to 0.052 ng/mL)
[4][5]

Plasma Half-life (t½) Approximately 45 minutes [5]

Excretion Primarily renal

Note: Data for travoprost epimers are not available.

Experimental Protocols
This section outlines the methodologies typically employed in the study of travoprost

pharmacokinetics and metabolism.

In Vivo Ocular Pharmacokinetic Studies in Rabbits
Objective: To determine the concentration of travoprost and its metabolites in ocular tissues

and fluids following topical administration.

Protocol:

Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which

facilitate the collection of ocular fluids.

Drug Administration: A single drop of travoprost ophthalmic solution is instilled into the

conjunctival sac of one eye. The contralateral eye may serve as a control.

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-

dose), aqueous humor is collected from the anterior chamber via paracentesis under
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anesthesia. Ocular tissues (cornea, iris-ciliary body, etc.) can be collected after euthanasia.

Sample Preparation: Aqueous humor samples are typically mixed with a protein precipitation

agent (e.g., acetonitrile) containing an internal standard. Tissue samples are homogenized

and extracted with an appropriate organic solvent.

Analysis: The concentration of travoprost and its metabolites in the prepared samples is

determined using a validated LC-MS/MS method.

In Vitro Metabolism Studies using Corneal Esterases
Objective: To evaluate the rate and extent of hydrolysis of travoprost and its epimers to their

corresponding free acids by corneal enzymes.

Protocol:

Enzyme Source: Corneal homogenates from rabbits or humans are prepared.

Incubation: Travoprost or its epimer is incubated with the corneal homogenate in a buffered

solution (e.g., phosphate buffer, pH 7.4) at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120

minutes).

Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution

(e.g., cold acetonitrile).

Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-

MS/MS to quantify the remaining prodrug and the formed free acid.

In Vitro Metabolism Studies using Liver Microsomes
Objective: To investigate the systemic metabolism of travoprost free acid and its epimers.

Protocol:

Enzyme Source: Human or animal liver microsomes are used as a source of cytochrome

P450 and other metabolic enzymes.[7][8]
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Incubation Mixture: The reaction mixture contains liver microsomes, the substrate (travoprost

free acid or its epimer), and a cofactor solution (e.g., NADPH regenerating system) in a

buffer.

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.

Metabolite Profiling: At the end of the incubation period, the reaction is terminated, and the

mixture is analyzed by high-resolution LC-MS/MS to identify and characterize the

metabolites formed.

Analytical Method: Chiral Separation and Quantification
by LC-MS/MS
Objective: To separate and quantify travoprost and its epimers in biological matrices.

Protocol:

Chromatography: A high-performance liquid chromatography (HPLC) system equipped with

a chiral stationary phase column is used for the separation of the epimers.[3][9][10] The

mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or

methanol) and an aqueous buffer with a pH modifier.[9]

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and

quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to

achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are

monitored for each analyte and the internal standard.

Validation: The method is validated for linearity, accuracy, precision, selectivity, and recovery

according to regulatory guidelines.

Visualizations
Signaling Pathway
Travoprost acid, the active metabolite of travoprost, exerts its IOP-lowering effect by acting as a

selective agonist at the prostaglandin F (FP) receptor.[4] Activation of the FP receptor initiates a

signaling cascade that leads to increased uveoscleral outflow.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/2624-8549/2/3/47
https://www.researchgate.net/publication/343733866_Preparation_and_Chiral_HPLC_Separation_of_the_Enantiomeric_Forms_of_Natural_Prostaglandins
https://www.scilit.com/publications/eb0a76f3918f580d1df6008b316a1a04
https://www.researchgate.net/publication/343733866_Preparation_and_Chiral_HPLC_Separation_of_the_Enantiomeric_Forms_of_Natural_Prostaglandins
https://pubmed.ncbi.nlm.nih.gov/40056490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3991965/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Travoprost Acid FP Receptor
 Binds to

Gq/11 Protein
 Activates Phospholipase C

(PLC)
 Activates

PIP2
 Hydrolyzes

IP3

DAG

Intracellular Ca2+
Release

PKC Activation

Upregulation of
Matrix Metalloproteinases

(MMPs)

Extracellular Matrix
Remodeling in
Ciliary Muscle

Increased Uveoscleral
Outflow

Click to download full resolution via product page

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo ocular pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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